123C4 Exhibits Superior EPHA4 Binding Affinity and Isoform Selectivity vs. the KYL Peptide
123C4 binds to the EPHA4 ligand-binding domain (LBD) with a Ki of 0.65 μM and a KD of 0.42 μM [1]. In direct comparison, the commonly used EPHA4 antagonist KYL peptide exhibits a reported Ki of 1.30 μM and a KD of 0.8 μM for EPHA4 . This indicates 123C4 has approximately 2-fold higher affinity. More critically, 123C4 demonstrates >10-fold selectivity for EPHA4 over the closely related EPHA3 receptor (KD = 4.5 μM) and is completely inactive against EPHA2 (KD = NB) [1]. In contrast, the selectivity profile of the KYL peptide for EPHA4 over other Eph receptors is not as extensively quantified in the same studies.
| Evidence Dimension | Receptor binding affinity (KD) for EPHA4 |
|---|---|
| Target Compound Data | Ki = 0.65 μM; KD = 0.42 μM |
| Comparator Or Baseline | KYL peptide: Ki = 1.30 μM; KD = 0.8 μM |
| Quantified Difference | 123C4 has a ~2-fold higher affinity than KYL peptide. |
| Conditions | Fluorescence polarization assay (FPA) for Ki; Isothermal titration calorimetry (ITC) for KD. |
Why This Matters
Higher target affinity and superior isoform selectivity are critical for minimizing off-target effects in cellular and in vivo studies, ensuring that observed phenotypes are specifically attributed to EPHA4 agonism rather than confounding activities on related receptors.
- [1] Bainan Wu, Surya K. De, Anna Kulinich, Ahmed F. Salem, Jordan Koeppen, Rengang Wang, Elisa Barile, Si Wang, Dongxiang Zhang, Iryna Ethell, Maurizio Pellecchia. Potent and Selective EphA4 Agonists for the Treatment of ALS. Cell Chemical Biology, 2017, 24(3): 293-305. View Source
